3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride
Overview
Description
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)benzene, undergoes bromination to introduce a bromine atom at the para position.
Formation of Alkyne: The brominated compound is then treated with a strong base, such as sodium amide, to form the alkyne group.
Amination: The alkyne is subsequently reacted with ammonia to introduce the amine group.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid or trifluoromethylphenone.
Reduction: Trifluoromethylamine or trifluoromethylalkane.
Substitution: Cyanide derivatives or other substituted phenyl compounds.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is employed in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzene: Lacks the alkyne and amine groups.
3-(Trifluoromethyl)prop-2-yn-1-amine: Similar structure but without the phenyl ring.
4-(Trifluoromethyl)phenylacetylene: Contains an acetylene group instead of the amine group.
Uniqueness: 3-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride is unique due to its combination of trifluoromethyl, phenyl, and alkyne groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPFNAINOKCPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-81-3 | |
Record name | 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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